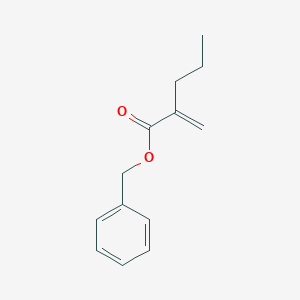

Benzyl 2-propylacrylate

説明

プロスタグランジンA2 (PGA2)は、脂肪酸から誘導される脂質化合物であるプロスタグランジンファミリーのメンバーです。プロスタグランジンは、炎症、血流、血栓形成の調節など、体内の多様な役割で知られています。 PGA2は、プロスタグランジンE2 (PGE2)の脱水によって形成され、抗炎症作用と抗腫瘍作用で知られています .

準備方法

合成経路と反応条件

PGA2は、一連の酵素反応によりアラキドン酸から合成することができます。このプロセスは、アラキドン酸の酸化から始まり、シクロオキシゲナーゼ酵素(COX-1およびCOX-2)の作用によりプロスタグランジンG2(PGG2)とプロスタグランジンH2(PGH2)が生成されます。 PGH2は次にPGE2に変換され、脱水されてPGA2が生成されます .

工業生産方法

PGA2の工業生産には、枯草菌株を用いたグルタミン酸の微生物発酵が含まれます。 発酵プロセスは、PGA2の収量を増加させるために最適化されており、その後、さまざまな用途のために抽出および精製されます .

化学反応の分析

反応の種類

PGA2は、次のようないくつかのタイプの化学反応を起こします。

酸化: PGA2は酸化されてさまざまな代謝産物を生成することができます。

還元: 還元反応は、PGA2をPGE2に戻すことができます。

置換: PGA2は、官能基が他の基に置換される置換反応を起こすことができます。

一般的な試薬と条件

PGA2を含む反応に使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は通常、室温および中性pHなどの穏やかな条件下で行われます .

主要な生成物

PGA2の反応から生成される主要な生成物には、PGA2のさらなる変換によって形成されるプロスタグランジンB2(PGB2)とプロスタグランジンC2(PGC2)が含まれます .

科学研究への応用

PGA2は、次のような幅広い科学研究の用途があります。

化学: PGA2は、他のプロスタグランジンや関連化合物の合成における前駆体として使用されます。

生物学: PGA2は、細胞シグナル伝達および炎症の調節における役割について研究されています。

医学: PGA2は、抗炎症作用と抗腫瘍作用により、潜在的な治療的用途があります。関節炎や癌などの疾患の治療における使用が調査されています。

科学的研究の応用

Polymer Chemistry

Benzyl 2-propylacrylate is primarily utilized as a monomer in the synthesis of various polymeric materials. Its unique structure allows for the formation of polymers with enhanced mechanical properties and thermal stability.

Synthesis of Copolymers

BPA can be copolymerized with other acrylates or methacrylates to create block copolymers. These copolymers exhibit properties that are advantageous for applications such as coatings, adhesives, and sealants. For instance, copolymers of BPA and methyl methacrylate have shown improved adhesion and flexibility compared to homopolymers.

Table 1: Properties of BPA Copolymers

| Copolymer Composition | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (°C) |

|---|---|---|---|

| BPA / Methyl Methacrylate | 30 | 150 | 50 |

| BPA / Ethyl Acrylate | 28 | 160 | 55 |

| BPA / Butyl Acrylate | 32 | 140 | 48 |

Biomedical Applications

This compound has also found applications in the biomedical field, particularly in drug delivery systems and tissue engineering.

Drug Delivery Systems

Research has indicated that BPA can be used to create hydrogels that are effective for controlled drug release. These hydrogels can be designed to respond to specific stimuli (e.g., pH or temperature), making them suitable for targeted therapy.

Case Study: Hydrogel Formulation for Drug Release

- A study demonstrated that hydrogels composed of BPA and N-isopropylacrylamide exhibited a sustained release of the anti-cancer drug doxorubicin over a period of several days, highlighting their potential in cancer therapy .

Tissue Engineering

BPA-based polymers have been explored as scaffolds in tissue engineering due to their biocompatibility and tunable mechanical properties. These scaffolds support cell attachment and proliferation, which are crucial for tissue regeneration.

Case Study: Scaffolds for Bone Tissue Engineering

- A research project utilized BPA-based scaffolds combined with hydroxyapatite to enhance osteoconductivity. The results showed significant improvement in bone cell attachment and mineralization compared to traditional scaffolds .

Industrial Applications

Beyond biomedical uses, this compound is employed in various industrial applications, including adhesives, coatings, and sealants.

Adhesives and Sealants

BPA is incorporated into adhesive formulations where strong bonding and flexibility are required. Its presence improves the thermal stability and moisture resistance of the final product.

Table 2: Performance Metrics of BPA-Based Adhesives

| Adhesive Type | Bond Strength (N/mm²) | Cure Time (minutes) | Temperature Resistance (°C) |

|---|---|---|---|

| BPA-based Polyurethane Adhesive | 12 | 30 | 100 |

| BPA-based Epoxy Adhesive | 15 | 20 | 120 |

作用機序

PGA2は、さまざまな細胞タイプの表面にある特定のプロスタグランジン受容体に結合することによってその効果を発揮します。この結合は、遺伝子発現、細胞の挙動、生理学的反応の変化につながるシグナル伝達経路を開始します。 PGA2の主な分子標的は、炎症と細胞増殖の調節に関与する核内受容体PPARガンマと転写因子NF-κBです .

類似の化合物との比較

類似の化合物

PGA2に類似した化合物には、次のようなものがあります。

プロスタグランジンA1 (PGA1): プロスタグランジンE1 (PGE1) の脱水によって生成されます。

プロスタグランジンJ2 (PGJ2): プロスタグランジンD2 (PGD2) の脱水によって生成されます。

プロスタグランジンB2 (PGB2): PGA2のさらなる変換によって生成されます。

独自性

PGA2は、その強力な抗炎症作用と抗腫瘍作用によってユニークです。 他のプロスタグランジンとは異なり、PGA2は主にGタンパク質共役受容体を介してではなく、核内受容体や転写因子との相互作用を介してその効果を仲介するため、治療研究に貴重な化合物です .

類似化合物との比較

Similar Compounds

Similar compounds to PGA2 include:

Prostaglandin A1 (PGA1): Formed by the dehydration of Prostaglandin E1 (PGE1).

Prostaglandin J2 (PGJ2): Formed by the dehydration of Prostaglandin D2 (PGD2).

Prostaglandin B2 (PGB2): Formed from PGA2 through further transformations.

Uniqueness

PGA2 is unique due to its potent anti-inflammatory and anti-tumor properties. Unlike other prostaglandins, PGA2 does not primarily mediate its effects through G-protein coupled receptors but rather through interactions with nuclear receptors and transcription factors, making it a valuable compound for therapeutic research .

生物活性

Benzyl 2-propylacrylate (BPA) is an acrylate compound that has garnered interest due to its potential applications in various fields, including material science and biomedicine. This article explores the biological activity of BPA, focusing on its antimicrobial properties, polymerization behavior, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its acrylate functional group, which is known for participating in radical polymerization reactions. The structure can be represented as follows:

This compound's unique structure allows it to form polymers with specific properties that are beneficial in various applications.

Antimicrobial Activity

Recent studies have indicated that BPA exhibits significant antimicrobial activity against a range of bacterial strains. The antimicrobial efficacy of BPA was evaluated using the twofold serial dilution technique against both Gram-positive and Gram-negative bacteria. The results demonstrated that BPA could inhibit the growth of several pathogenic bacteria, making it a candidate for developing antimicrobial coatings and materials.

Case Study: Antimicrobial Efficacy

In a controlled study, BPA was tested against the following bacterial strains:

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

- Pseudomonas aeruginosa (Gram-negative)

- Bacillus subtilis (Gram-positive)

The Minimum Inhibitory Concentration (MIC) values were determined, revealing that BPA showed lower MIC values against Gram-positive bacteria compared to Gram-negative bacteria, indicating a stronger inhibitory effect on the former .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 256 |

Polymerization Behavior

BPA undergoes radical polymerization, which is crucial for its application in creating polymers with specific characteristics. The polymerization kinetics of BPA have been studied to understand how factors like temperature and concentration affect the molecular weight and conversion rates of the resulting polymers.

Key Findings on Polymerization

- Radical Initiation : The use of initiators like AIBN (azobisisobutyronitrile) effectively initiates the polymerization process.

- Molecular Weight Control : By adjusting the feed ratio of monomers and initiators, researchers can control the molecular weight of the resulting polymer.

- Thermal Properties : Polymers derived from BPA exhibit good thermal stability, making them suitable for high-temperature applications .

Therapeutic Applications

The biological activity of BPA extends beyond antimicrobial properties; it also shows promise in therapeutic applications. For instance, its ability to form hydrogels makes it a potential candidate for drug delivery systems.

Case Study: Drug Delivery Systems

Researchers have explored the use of BPA-based hydrogels for controlled release of therapeutic agents. The hydrogels formed from BPA exhibited:

- Sustained Release : Drugs encapsulated within BPA hydrogels showed a gradual release profile over extended periods.

- Biocompatibility : In vitro studies indicated that BPA-based hydrogels are biocompatible, supporting cell viability and proliferation.

特性

IUPAC Name |

benzyl 2-methylidenepentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-3-7-11(2)13(14)15-10-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMMMVHSJPQPMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584379 | |

| Record name | Benzyl 2-methylidenepentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118785-93-6 | |

| Record name | Benzyl 2-methylidenepentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 2-propylacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。